Dual hIDO1/hTDO Inhibition with 2.24-Fold Selectivity Window
This compound is a dual inhibitor of human indoleamine 2,3-dioxygenase 1 (hIDO1) and human tryptophan 2,3-dioxygenase (hTDO), two enzymes that catalyze the rate-limiting step in tryptophan catabolism. Against recombinant human IDO1, the compound yields an IC₅₀ of 3.18 × 10³ nM (3.18 μM), and against human TDO it yields an IC₅₀ of 7.12 × 10³ nM (7.12 μM), representing a 2.24-fold selectivity margin for IDO1 over TDO [1]. This dual activity distinguishes the compound from selective clinical IDO1 inhibitors such as epacadostat (hIDO1 IC₅₀ ≈ 10–100 nM; TDO IC₅₀ > 10 μM) and from the specific TDO inhibitor LM10 [2].
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) for hIDO1 vs. hTDO |
|---|---|
| Target Compound Data | hIDO1 IC₅₀ = 3.18 × 10³ nM (3.18 μM); hTDO IC₅₀ = 7.12 × 10³ nM (7.12 μM) |
| Comparator Or Baseline | Epacadostat: hIDO1 IC₅₀ ≈ 10–100 nM, hTDO IC₅₀ > 10,000 nM (no meaningful TDO inhibition). LM10: selective TDO inhibitor. |
| Quantified Difference | 2.24-fold selectivity for IDO1 over TDO. Unlike epacadostat, target compound retains measurable TDO activity. |
| Conditions | Recombinant human IDO1 assay measuring kynurenine formation from L-tryptophan, 45 min incubation; recombinant human TDO assay (unknown origin). Data curated by ChEMBL from Chinese Academy of Medical Sciences & Peking Union Medical College. |
Why This Matters
For procurement decisions in immuno-oncology programs, dual IDO1/TDO inhibition is increasingly recognized as a strategy to circumvent the tumor immune escape via the TDO bypass pathway—whereas selective IDO1 inhibitors have failed in Phase III trials partly due to compensatory TDO upregulation [2].
- [1] BindingDB BDBM50550888; ChEMBL CHEMBL4749277. Affinity Data: IC₅₀ (hIDO1) = 3.18E+3 nM; IC₅₀ (hTDO) = 7.12E+3 nM. View Source
- [2] Cheong, J.E., Ekkati, A., Sun, L. "A patent review of IDO1 inhibitors for cancer." Expert Opinion on Therapeutic Patents, 2018, 28(4):317-330. Note: Contextualizes epacadostat selectivity profile and clinical failure linked to TDO bypass. View Source
